![molecular formula C26H24N2O6S B284993 Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MIB-1, is a synthetic compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of cell proliferation and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of MIB-1 is not fully understood. However, it is believed that MIB-1 inhibits cell proliferation by targeting the cell cycle. Specifically, MIB-1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, MIB-1 prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
MIB-1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, MIB-1 has been shown to have anti-inflammatory and antioxidant properties. MIB-1 has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
实验室实验的优点和局限性
One of the main advantages of MIB-1 for lab experiments is its potency as an anticancer agent. MIB-1 has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. In addition, MIB-1 has been shown to be relatively stable in vitro, making it a useful tool for studying the mechanism of action of anticancer agents. However, MIB-1 is a synthetic compound, which could limit its applicability in certain types of experiments. In addition, the complex synthesis method of MIB-1 could make it difficult to obtain in large quantities for use in experiments.
未来方向
There are a number of future directions for research on MIB-1. One area of research could be to further elucidate the mechanism of action of MIB-1. Specifically, more research could be done to understand how MIB-1 interacts with CDKs and other proteins involved in the cell cycle. Another area of research could be to investigate the potential of MIB-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, more research could be done to optimize the synthesis method of MIB-1, with the goal of making it more accessible for use in experiments.
In conclusion, MIB-1 is a synthetic compound that has shown significant potential as an anticancer agent. Its complex synthesis method and potent anticancer activity make it a useful tool for studying the mechanism of action of anticancer agents. However, more research is needed to fully understand the mechanism of action of MIB-1 and to investigate its potential as a therapeutic agent for other diseases.
合成方法
The synthesis of MIB-1 involves a series of chemical reactions. The starting material is 2-methyl-1-benzofuran-3-carboxylic acid, which is reacted with isonicotinoyl chloride in the presence of a base to form isonicotinoyl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form MIB-1. The overall synthesis of MIB-1 is a complex process that requires specialized knowledge and expertise.
科学研究应用
MIB-1 has shown promising results in various preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MIB-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MIB-1 has been shown to inhibit the growth of tumors in animal models of cancer. These results suggest that MIB-1 has significant potential as a therapeutic agent for cancer.
属性
分子式 |
C26H24N2O6S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
methyl 2-methyl-5-[pyridine-4-carbonyl-(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-15-12-17(3)23(13-16(15)2)35(31,32)28(25(29)19-8-10-27-11-9-19)20-6-7-22-21(14-20)24(18(4)34-22)26(30)33-5/h6-14H,1-5H3 |
InChI 键 |
KWXRMXZATIZVKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


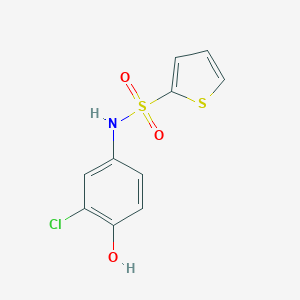
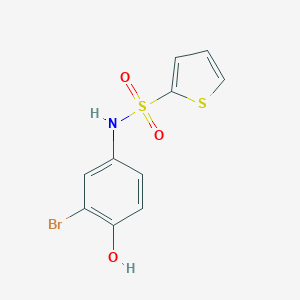
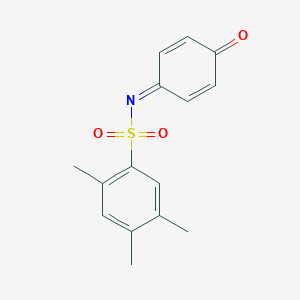
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)

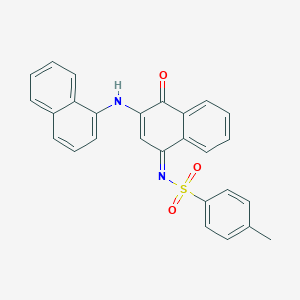

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)
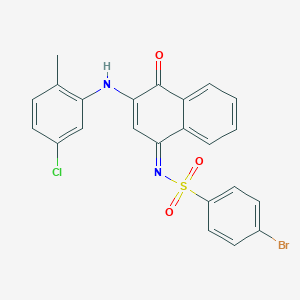
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
